molecular formula C14H23BrCl2N2O2 B4023697 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride

1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B4023697
M. Wt: 402.2 g/mol
InChI Key: DUGGVVOWERNILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor signaling.

Mechanism of Action

1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a selective β2-adrenergic receptor antagonist, which means it binds to and blocks the β2-adrenergic receptor but not other adrenergic receptors such as β1 or β3. The β2-adrenergic receptor is a G protein-coupled receptor that is activated by the binding of catecholamines such as epinephrine and norepinephrine. When activated, the β2-adrenergic receptor stimulates the production of cyclic AMP (cAMP), which in turn activates downstream signaling pathways. By blocking the β2-adrenergic receptor, 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride inhibits cAMP production and downstream signaling.
Biochemical and Physiological Effects:
1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has a range of biochemical and physiological effects depending on the tissue and cell type being studied. Some of the effects of 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride include:
- Inhibition of β2-adrenergic receptor-mediated cAMP production
- Inhibition of bronchodilation in the airways
- Inhibition of vasodilation in the blood vessels
- Inhibition of lipolysis in adipose tissue
- Inhibition of insulin secretion in pancreatic beta cells

Advantages and Limitations for Lab Experiments

1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Selective inhibition of β2-adrenergic receptor signaling
- High potency and specificity
- Well-characterized pharmacological properties
Some of the limitations include:
- Limited solubility in water
- Potential off-target effects at high concentrations
- Short half-life in vivo

Future Directions

There are several future directions for research using 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. Some of the areas of research that could benefit from further investigation include:
- Development of more potent and selective β2-adrenergic receptor antagonists
- Investigation of the role of β2-adrenergic receptor signaling in metabolic disorders such as obesity and diabetes
- Investigation of the role of β2-adrenergic receptor signaling in cancer progression
- Development of new drug delivery systems to improve the pharmacokinetics and bioavailability of 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride.

Scientific Research Applications

1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a widely used tool in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor signaling. It is commonly used in in vitro and in vivo studies to selectively block β2-adrenergic receptor signaling and study the downstream effects. Some of the areas of research where 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used include:
- Cardiovascular physiology: 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used in studies investigating the effects of β2-adrenergic receptor signaling on heart rate, blood pressure, and cardiac function.
- Respiratory physiology: 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used in studies investigating the effects of β2-adrenergic receptor signaling on airway smooth muscle tone and bronchodilation.
- Metabolism: 1-(4-bromophenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used in studies investigating the effects of β2-adrenergic receptor signaling on glucose and lipid metabolism.

properties

IUPAC Name

1-(4-bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2.2ClH/c1-16-6-8-17(9-7-16)10-13(18)11-19-14-4-2-12(15)3-5-14;;/h2-5,13,18H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGGVVOWERNILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7191433

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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